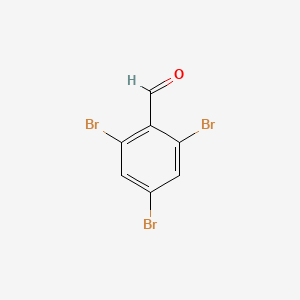

2,4,6-Tribromobenzaldehyde

描述

Overview of Research Trajectories and Current Relevance

Research involving 2,4,6-Tribromobenzaldehyde has followed a trajectory from a niche synthetic intermediate to a key player in the construction of intricate molecular architectures. Initially recognized for its utility in creating polysubstituted aromatic systems, its application has expanded significantly. Current research frequently utilizes this compound in the synthesis of natural products and their analogues, particularly those with complex aryl frameworks. researchgate.netresearcher.life A notable area of interest is its role in the synthesis of selagibenzophenones, a class of naturally occurring compounds with potential biological activities. mdpi.com The strategic placement of bromine atoms allows for selective cross-coupling reactions, enabling the precise introduction of various functional groups. researchgate.netmdpi.com This controlled functionalization is a cornerstone of modern synthetic chemistry, making this compound a continuously relevant tool for chemists.

Strategic Importance in Modern Organic Synthesis and Functional Materials

The strategic importance of this compound lies in its dual functionality: the aldehyde group provides a handle for traditional carbonyl chemistry, while the bromo-substituents are ideal for modern cross-coupling reactions. This combination allows for a modular and convergent approach to the synthesis of complex molecules.

In organic synthesis, it is a key starting material for the construction of multi-substituted benzophenones and other arylated compounds. researchgate.net The bromine atoms can be sequentially replaced through palladium-catalyzed reactions like the Suzuki-Miyaura coupling, offering a high degree of control over the final product's structure. mdpi.comwikipedia.org This method has been successfully employed in the total synthesis of natural products, where the precise arrangement of aryl groups is crucial for their biological function. researchgate.netmdpi.com

The utility of this compound extends into the realm of functional materials. Its derivatives are being explored as precursors for porphyrins, which are large, aromatic macrocycles with applications in catalysis, sensing, and medicine. acs.orgacs.org The steric hindrance provided by the bromine atoms can be exploited to control the stereochemistry of the resulting porphyrin, leading to the formation of specific isomers that are otherwise difficult to obtain. acs.orgacs.org This level of control is critical for tailoring the properties of the final material. Furthermore, the presence of bromine atoms can enhance the thermal stability and other physical properties of the resulting materials. chemimpex.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₃Br₃O |

| Molecular Weight | 342.81 g/mol |

| CAS Number | 45859-98-1 |

| Appearance | Not specified in search results |

| Melting Point | Not specified in search results |

| Boiling Point | Not specified in search results |

| Density | Not specified in search results |

| Solubility | Not specified in search results |

| IUPAC Name | This compound |

| InChI | InChI=1S/C7H3Br3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H |

| InChIKey | TXDCDOVILUDCMT-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1Br)C=O)Br)Br |

属性

IUPAC Name |

2,4,6-tribromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDCDOVILUDCMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,4,6 Tribromobenzaldehyde and Its Precursors

Established Synthetic Routes to 2,4,6-Tribromobenzaldehyde

Traditional methods for the synthesis of this compound have primarily relied on the direct halogenation of aromatic precursors and the chemical modification of related halogenated compounds.

Halogenation Approaches for Aromatic Aldehydes

The direct bromination of benzaldehyde (B42025) typically proceeds via an electrophilic aromatic substitution mechanism. The aldehyde group is a deactivating and meta-directing substituent, which means that direct bromination of benzaldehyde tends to yield primarily m-bromobenzaldehyde. nih.govmasterorganicchemistry.comdoubtnut.com Overcoming this directing effect to achieve 2,4,6-tribromination is a significant synthetic challenge.

However, the presence of activating groups, such as a hydroxyl group, on the aromatic ring can facilitate polysubstitution. For instance, the synthesis of 2,4,6-Tribromo-3-hydroxybenzaldehyde is achieved by the bromination of 3-hydroxybenzaldehyde (B18108) in a solvent like acetic acid. The hydroxyl group's strong activating and ortho-, para-directing influence overrides the meta-directing effect of the aldehyde group, leading to the desired tribrominated product.

A general representation of the electrophilic bromination of an activated benzaldehyde derivative is shown below:

Reaction Scheme for Bromination of an Activated Benzaldehyde

| Reactant | Reagent | Catalyst | Product |

|---|---|---|---|

| Activated Benzaldehyde | Bromine (Br₂) | Lewis Acid (e.g., FeBr₃) | Polybrominated Benzaldehyde |

To achieve the synthesis of this compound from a non-activated precursor, a multi-step approach is often necessary. This could involve the introduction of a temporary activating or directing group, followed by bromination and subsequent removal of the directing group.

Derivation from Analogous Halogenated Benzaldehydes (e.g., 2,4,6-Trichlorobenzaldehyde)

Another established approach involves the conversion of an analogous halogenated benzaldehyde, such as 2,4,6-Trichlorobenzaldehyde, to its tribromo counterpart. This transformation can be conceptualized as a halogen exchange reaction. While direct halogen exchange on an aromatic ring can be challenging, certain conditions can facilitate this process. The synthesis of 2,4,6-Trichlorobenzaldehyde itself is well-documented and can be achieved from 1,3,5-trichlorobenzene. nih.gov

The conversion of 2,4,6-Trichlorobenzaldehyde to this compound would likely involve the use of a bromine source in the presence of a Lewis acid catalyst capable of facilitating the halogen exchange. Aluminum halides are known to catalyze such reactions. For instance, a Lewis acid like aluminum bromide (AlBr₃) could potentially coordinate to the chlorine atoms, making them better leaving groups and allowing for their substitution by bromide ions.

Conceptual Halogen Exchange Reaction

| Starting Material | Reagent | Catalyst | Potential Product |

|---|---|---|---|

| 2,4,6-Trichlorobenzaldehyde | Bromine source (e.g., Br₂) | Lewis Acid (e.g., AlBr₃) | This compound |

It is important to note that achieving complete and selective halogen exchange can be difficult, and a mixture of products containing both chlorine and bromine atoms may be formed.

Contemporary Synthetic Strategies and Efficiency Enhancements

Modern synthetic chemistry is increasingly focused on the development of more efficient, selective, and environmentally benign methods. This has led to the exploration of novel catalytic systems and the application of green chemistry principles in the synthesis of compounds like this compound.

Catalytic Systems in Synthesis

The development of advanced catalytic systems offers promising avenues for the selective halogenation of aromatic compounds. While traditional methods often rely on stoichiometric amounts of Lewis acids, contemporary approaches aim to use catalytic quantities of more sophisticated and recyclable catalysts.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings. uc.pt Although a direct application to the synthesis of this compound is not widely reported, the principles of directed C-H activation could be applied. For example, a directing group could be temporarily installed on the benzaldehyde molecule to guide the palladium catalyst to the desired ortho positions for bromination.

Photocatalysis represents another modern approach to aromatic halogenation. Visible-light-mediated reactions can generate halogen radicals under mild conditions, potentially offering an alternative to harsh Lewis acid-catalyzed methods. rsc.org These reactions often utilize a photocatalyst that, upon light absorption, can initiate the halogenation process.

Overview of Contemporary Catalytic Strategies

| Catalytic Approach | Description | Potential Advantages |

|---|---|---|

| Palladium-Catalyzed C-H Activation | Utilizes a palladium catalyst and a directing group to achieve regioselective halogenation. | High selectivity, milder reaction conditions. |

| Photocatalysis | Employs visible light and a photocatalyst to generate reactive halogen species. | Mild conditions, use of light as a renewable energy source. |

Sustainable and Green Chemistry Considerations in Production

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. wjpmr.commdpi.comjddhs.com For the production of this compound, several green strategies can be envisioned.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions under high pressure and temperature in a controlled manner. uc.ptumontreal.caflinders.edu.au The in-situ generation of hazardous reagents like bromine can be safely managed in a flow system, minimizing operator exposure. nih.gov

Ionic Liquids: Ionic liquids are salts that are liquid at low temperatures and can serve as both solvents and catalysts in chemical reactions. messiah.eduarkat-usa.org Their negligible vapor pressure makes them an environmentally friendly alternative to volatile organic solvents. N-bromosuccinimide in ionic liquids has been shown to be a highly regioselective system for electrophilic aromatic brominations. nih.gov

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasound can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields. rsc.orgeurekaselect.comnih.govresearchgate.net These techniques are considered green as they can reduce energy consumption compared to conventional heating methods.

Green Chemistry Approaches in Synthesis

| Technique | Principle | Benefits |

|---|---|---|

| Flow Chemistry | Reactions are performed in a continuous stream rather than a batch. | Improved safety, better control, and scalability. uc.ptumontreal.caflinders.edu.au |

| Ionic Liquids | Use of non-volatile, recyclable salts as reaction media. | Reduced use of volatile organic compounds, potential for catalyst recycling. messiah.eduarkat-usa.org |

| Microwave/Ultrasound | Application of microwave or ultrasonic energy to drive reactions. | Faster reaction times, increased yields, and reduced energy consumption. rsc.orgeurekaselect.comnih.govresearchgate.net |

The adoption of these contemporary and sustainable methodologies holds the key to developing more efficient and environmentally responsible routes for the synthesis of this compound and other valuable polyhalogenated aromatic compounds.

Reactivity Profiles and Mechanistic Investigations of 2,4,6 Tribromobenzaldehyde

Electrophilic and Nucleophilic Character of the Benzaldehyde (B42025) Moiety

The benzaldehyde moiety in 2,4,6-tribromobenzaldehyde exhibits distinct electrophilic and nucleophilic characteristics. The carbonyl carbon of the aldehyde group is a prominent electrophilic center. The polarization of the carbon-oxygen double bond, with electron density drawn towards the highly electronegative oxygen atom, imparts a partial positive charge on the carbon. This makes it susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com Research has shown that strong carbon-based nucleophiles, such as Grignard reagents and organolithium species, readily add to this electrophilic carbon to form secondary alcohols. comu.edu.trresearchgate.net

Conversely, the aryl halide portion of the molecule serves as an electrophilic partner in cross-coupling reactions. The carbon atoms bonded to the bromine atoms are subject to oxidative addition by low-valent transition metal catalysts, such as palladium(0), initiating catalytic cycles for carbon-carbon bond formation. researchgate.net

The three bulky bromine atoms ortho- and para- to the aldehyde create significant steric hindrance. This steric crowding can influence the approach of nucleophiles to the carbonyl carbon and also affect the reactivity of the C-Br bonds. In subsequent reactions of molecules derived from this compound, this steric hindrance has been observed to direct cyclizations to occur from the less sterically hindered positions. Furthermore, studies on a related nitrile derivative highlighted that the steric shielding provided by the two ortho-aromatic rings (introduced via cross-coupling) rendered a resulting imine intermediate unusually stable and resistant to both hydrolysis and nucleophilic attack, underscoring the profound steric impact of the 2,4,6-substitution pattern. comu.edu.tr

Cross-Coupling Reactions Utilizing this compound

The presence of three activatable carbon-bromine bonds makes this compound a valuable substrate for transition metal-catalyzed cross-coupling reactions, enabling the synthesis of poly-arylated structures.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between organohalides and organoboron compounds. This compound has been effectively employed as the electrophilic partner in these reactions to create complex, sterically hindered benzaldehydes. In a typical procedure, all three bromine atoms are substituted by aryl groups from boronic acids in the presence of a palladium catalyst. researchgate.net

These reactions have been utilized as a key step in the modular synthesis of natural products and their derivatives, such as selagibenzophenone A. comu.edu.trresearchgate.net The resulting tri-arylated benzaldehydes serve as crucial intermediates for further functionalization, typically through additions to the aldehyde group. comu.edu.trresearchgate.net

| Boronic Acid Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4-(tert-butyldimethylsilyloxy)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 79% | researchgate.net |

| Various arylboronic acids | Not specified | Not specified | Not specified | 79–94% |

Beyond palladium catalysis, this compound can undergo other transition metal-catalyzed transformations. A notable example is the copper-catalyzed Ullmann-type homo-coupling reaction. When treated with a stoichiometric amount of activated copper bronze, this compound undergoes an intermolecular coupling to form a biaryl product. This reaction provides a direct route to symmetrically coupled diformylbiphenyls, which are valuable building blocks in organic synthesis.

| Reagent | Solvent | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Activated Copper Bronze | DMF | 110 °C | 6 h | 3,3′,5,5′-Tetrabromo-2,2′-diformylbiphenyl | 67% | thieme-connect.dethieme-connect.de |

It is noted that using an excess of copper in this reaction can lead to an increase in dehalogenated byproducts. thieme-connect.de

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally proceeds through a well-established catalytic cycle involving a palladium(0) active species.

Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide (R-X), such as one of the C-Br bonds of this compound, to a coordinatively unsaturated palladium(0) complex. This step forms a square planar palladium(II) intermediate, Ar-Pd(II)-X. This is often the rate-determining step of the cycle.

Transmetalation : The next step involves a base-activated organoboron species. The base (e.g., K₂CO₃) reacts with the boronic acid (Ar'-B(OH)₂) to form a more nucleophilic boronate complex. This complex then transfers its organic group (Ar') to the palladium(II) center, displacing the halide (X). This process, known as transmetalation, results in a new palladium(II) intermediate, Ar-Pd(II)-Ar'.

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium center. This forms the new carbon-carbon bond of the biaryl product (Ar-Ar') and regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.

In the case of this compound, this cycle repeats until all three bromine atoms are substituted. The reactivity of the C-Br bonds can be influenced by steric hindrance and the electronic effects of the aldehyde and the other bromine substituents.

Additions to the Aldehyde Group of this compound

The aldehyde functional group of this compound and its derivatives is a key site for transformations that increase molecular complexity, typically following cross-coupling reactions.

Organometallic reagents, particularly Grignard and organolithium compounds, are potent nucleophiles that readily attack the electrophilic carbonyl carbon of the aldehyde. These addition reactions are fundamental for creating new carbon-carbon bonds and converting the planar aldehyde into a tetrahedral secondary alcohol.

In multi-step syntheses, this reaction is typically performed after the C-Br bonds have been functionalized via Suzuki coupling. researchgate.net The resulting poly-arylated benzaldehydes are treated with Grignard reagents or organolithium species to yield sterically encumbered diaryl- or triaryl-methanols. These alcohols often serve as precursors for further transformations, such as acid-mediated cyclizations or oxidation back to a ketone. comu.edu.trresearchgate.net

| Aldehyde Substrate | Organometallic Reagent | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2,4,6-Tris(4-methoxyphenyl)benzaldehyde | 4-Methoxyphenylmagnesium bromide | Secondary Alcohol | 91% | researchgate.net |

| Various tri-arylated benzaldehydes | Various Grignard reagents | Secondary Alcohol | 72–93% | |

| 2,4,6-Tris(phenyl)benzaldehyde | Phenyllithium | Secondary Alcohol | 81% (over 2 steps) | comu.edu.tr |

The choice between Grignard and organolithium reagents can be crucial. While both are effective, organolithium reagents are generally more reactive. However, their high reactivity can sometimes lead to side reactions, such as lithium-halogen exchange, which was a concern noted in the attempted ortho-metalation of tribromobenzene. ox.ac.uk Synthetic strategies have successfully utilized both Grignard reagents and organolithium species for additions to the aldehyde group of arylated products derived from this compound. comu.edu.trresearchgate.net

Subsequent Oxidation Reactions and Ketone Formation

The direct, single-step oxidation of an aldehyde to a ketone is not a conventional transformation in organic chemistry, as it would necessitate the addition of a carbon-based substituent and removal of the aldehydic hydrogen. Instead, the formation of ketones from aldehydes like this compound typically proceeds through multi-step sequences involving the initial conversion of the aldehyde to an intermediate, which is subsequently oxidized.

A common strategy involves the addition of an organometallic reagent to the aldehyde, forming a secondary alcohol, which is then oxidized to the corresponding ketone. nih.gov For instance, the reaction of this compound with an arylboronic acid, catalyzed by a transition metal complex, would yield a diaryl-substituted secondary alcohol. This intermediate alcohol can then be oxidized to a diaryl ketone using various oxidizing agents. nih.gov

Another approach is the tandem, one-pot synthesis where the addition and oxidation steps occur sequentially. nih.gov In such a process, a catalyst facilitates the addition of an arylboronic acid to the aldehyde, and a suitable oxidant present in the reaction mixture converts the resulting alcohol intermediate into the final ketone product. nih.gov 3-Pentanone has been identified as a viable oxidant for this type of tandem reaction. nih.gov

It is important to distinguish these ketone formation pathways from the more common oxidation of aldehydes, which typically yields carboxylic acids. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), as well as milder ones such as Tollens' reagent, will oxidize this compound to 2,4,6-tribromobenzoic acid. libretexts.org The Baeyer-Villiger oxidation is another relevant reaction, although it converts ketones into esters, not aldehydes into ketones. libretexts.org

Table 1: Exemplary Multi-Step Conversion of an Aldehyde to a Ketone

| Step | Reaction Type | Reactants | Reagents/Catalysts | Product |

|---|---|---|---|---|

| 1 | Nucleophilic Addition | This compound, Arylboronic Acid | Transition Metal Catalyst (e.g., Pt, Rh, Pd) | Diaryl-substituted Secondary Alcohol |

| 2 | Oxidation | Diaryl-substituted Secondary Alcohol | Oxidizing Agent (e.g., 3-Pentanone, Cr(VI) reagents) | Diaryl Ketone |

Radical Reaction Pathways Involving this compound and its Derivatives

Aromatic aldehydes, including this compound, can participate in radical reactions, particularly when initiated by photochemical energy. beilstein-journals.orgwikipedia.org The absorption of ultraviolet light can excite the aldehyde to a higher energy state, leading to the homolytic cleavage of the aldehydic carbon-hydrogen bond in what is known as a Norrish Type I reaction. beilstein-journals.org This process generates a 2,4,6-tribromobenzoyl radical and a hydrogen atom radical.

The resulting 2,4,6-tribromobenzoyl radical is a key intermediate whose fate depends on the reaction conditions. It can undergo several subsequent reactions:

Decarbonylation: The benzoyl radical can lose a molecule of carbon monoxide (CO) to form a 2,4,6-tribromophenyl (B11824935) radical.

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor molecule in the reaction mixture to regenerate an aldehyde or form other products.

Radical Combination: It can combine with other radicals present in the system. For instance, the self-recombination of peroxyl radicals can lead to the formation of tetroxide intermediates. nih.gov

Furthermore, aromatic aldehydes can act as photosensitizers or photocatalysts. beilstein-journals.org Upon photoexcitation, the aldehyde can transfer its energy to another molecule, initiating a radical reaction without being consumed itself. For example, 4-anisaldehyde has been shown to catalyze the intermolecular atom transfer radical addition (ATRA) of haloalkanes to olefins under irradiation. beilstein-journals.org It is plausible that this compound could play a similar role in promoting radical transformations. The presence of radical scavengers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) would inhibit these pathways, providing evidence for a radical-mediated mechanism. beilstein-journals.org

Table 2: Potential Radical Reactions of this compound

| Pathway | Initiation | Key Intermediate | Potential Products |

|---|---|---|---|

| Norrish Type I Cleavage | Photolysis (UV light) | 2,4,6-Tribromobenzoyl radical | 2,4,6-Tribromophenyl radical + CO, products from H-abstraction |

| Photosensitization | Photolysis (UV/Visible light) | Excited state of this compound | Products from the radical reaction of a substrate |

Functional Group Interconversions and Selective Derivatization

The aldehyde functional group in this compound is a versatile hub for a wide range of functional group interconversions (FGIs), allowing for the synthesis of numerous derivatives. vanderbilt.eduub.edu These transformations can be broadly categorized into oxidation, reduction, and nucleophilic addition reactions.

Oxidation and Reduction:

Oxidation to Carboxylic Acid: The aldehyde can be readily oxidized to 2,4,6-tribromobenzoic acid using various oxidizing agents, including chromium-based reagents (e.g., Jones' reagent, PCC) and potassium permanganate. imperial.ac.uk

Reduction to Alcohol: The aldehyde group is selectively reduced to a primary alcohol, 2,4,6-tribromobenzyl alcohol, using hydride-reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). fiveable.me

Nucleophilic Addition and Derivatization: The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles, leading to a host of derivatives. These reactions are often reversible and acid-catalyzed. libretexts.orgpressbooks.pub

Acetal Formation: In the presence of an acid catalyst, it reacts with alcohols to form hemiacetals and subsequently acetals. This reaction is commonly used as a protecting strategy for the aldehyde group. libretexts.orgpressbooks.pub

Imine and Enamine Formation: Reaction with primary amines yields imines (Schiff bases), while reaction with secondary amines produces enamines. libretexts.orgpressbooks.pub

Cyanohydrin Formation: The addition of a cyanide ion (e.g., from HCN or NaCN) to the carbonyl group results in the formation of a cyanohydrin. pressbooks.pub

Derivatization for Analysis: Aldehydes can be selectively derivatized for analytical purposes. For example, reagents like o-phthalaldehyde (B127526) are used for the fluorogenic derivatization of compounds for HPLC analysis, a principle that can be applied for the detection and quantification of this compound or its derivatives. nih.gov

Table 3: Summary of Functional Group Interconversions for this compound

| Reaction Type | Reagent(s) | Resulting Functional Group | Product Name |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃, Tollens' reagent | Carboxylic Acid | 2,4,6-Tribromobenzoic acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | 2,4,6-Tribromobenzyl alcohol |

| Acetal Formation | Alcohol (e.g., Methanol), Acid Catalyst | Acetal | This compound dimethyl acetal |

| Imine Formation | Primary Amine (R-NH₂) | Imine | N-(2,4,6-Tribromobenzylidene)alkanamine |

| Cyanohydrin Formation | NaCN, H⁺ | Cyanohydrin | 2-Hydroxy-2-(2,4,6-tribromophenyl)acetonitrile |

Applications of 2,4,6 Tribromobenzaldehyde in Complex Organic Synthesis and Materials Science

Construction of Polyarylated Molecular Architectures

The tribrominated benzene (B151609) ring of 2,4,6-tribromobenzaldehyde is an excellent scaffold for the synthesis of polyarylated compounds through sequential cross-coupling reactions. This allows for the controlled introduction of various aryl groups at the 2, 4, and 6 positions, leading to the formation of sterically hindered and electronically diverse molecular structures.

A modular synthetic approach to selagibenzophenone A and its derivatives utilizes this compound as a key starting material. comu.edu.trresearchgate.net This strategy involves an initial Suzuki cross-coupling reaction to introduce various aryl groups at the bromine-substituted positions of the benzaldehyde (B42025). comu.edu.tr The subsequent addition of an organometallic species to the aldehyde group, followed by oxidation of the resulting secondary alcohol, yields the desired polyarylated benzophenone (B1666685) core. researchgate.netresearchgate.net This method has proven effective for creating a library of selagibenzophenone derivatives with differing substitution patterns on the aromatic rings, which is crucial for studying their biological activities, such as antiproliferative effects. comu.edu.trcuni.cz For instance, certain synthesized derivatives have shown promising potency and selectivity against colon and prostate cancer cell lines. comu.edu.tr

Table 1: Antiproliferative Activity of Selected Selagibenzophenone A Analogues

| Compound | Cell Line | EC50 (µM) | Selectivity Index |

| 4ba | HT-29 (Colon Cancer) | 17.7 | 8.2 |

| 4ca | PC3 (Prostate Cancer) | 7.8 | 3.5 |

Data sourced from research on the evaluation of antiproliferative effects of synthesized selagibenzophenone A derivatives. comu.edu.tr

This compound is a precursor in the biomimetic synthesis of polyarylated fluorene (B118485) derivatives. comu.edu.tr The synthesis begins with a Suzuki cross-coupling reaction of this compound with boronic acids to produce polyarylated benzaldehydes. comu.edu.tr These intermediates are then treated with Grignard reagents to form secondary alcohols. comu.edu.tr Subsequent intramolecular electrophilic aromatic substitution, mediated by reagents like boron tribromide, facilitates the cyclization of these alcohols to yield the polyarylated fluorene framework. comu.edu.tr This synthetic route has been successful in producing various fluorene derivatives in good yields, ranging from 60-95%. comu.edu.tr

Table 2: Synthesis of Polyarylated Fluorene Precursors

| Starting Material | Reaction | Product | Yield (%) |

| This compound | Suzuki Cross-Coupling | Arylated Benzaldehydes | 79-94 |

| Arylated Benzaldehydes | Grignard Reaction | Secondary Alcohols | 72-93 |

This table summarizes the key steps and yields in the synthesis of secondary alcohol precursors for polyarylated fluorenes, starting from this compound. comu.edu.tr

While direct use of this compound in porphyrin synthesis is not extensively detailed, the utility of closely related brominated benzaldehydes highlights their importance in this area. For example, 3-hydroxy-2,4,6-tribromobenzaldehyde has been identified as a valuable precursor for the scramble-free synthesis of unhindered trans-A2B2-mesoaryl porphyrins. acs.org The bromine atoms serve as protecting or directing groups that can be removed or replaced in later synthetic steps, allowing for the construction of complex and differentially substituted porphyrin macrocycles. acs.org This control is crucial for tuning the photophysical and chemical properties of the resulting porphyrins for various applications. acs.org

The reactivity of this compound lends itself to the synthesis of various other multi-substituted aromatic systems. Methodologies have been developed for the synthesis of 2,4,6-trisubstituted benzophenones under transition-metal-free conditions. researchgate.netresearchgate.net These reactions can construct the polysubstituted benzene ring in a single step from simpler precursors, demonstrating the versatility of benzaldehyde derivatives in complex organic transformations. researchgate.net The ability to create such sterically congested and electronically diverse molecules is of significant interest for applications in materials science and medicinal chemistry.

Role as a Precursor for Specialty Chemicals

Beyond its use in building complex polyarylated structures, this compound and its derivatives are important intermediates in the production of various specialty chemicals.

Brominated organic compounds are frequently used in the pharmaceutical and agrochemical industries due to the unique properties that bromine atoms can impart to a molecule, such as increased biological activity. chemimpex.com this compound and its hydroxylated analogue, 2,4,6-tribromo-3-hydroxybenzaldehyde, serve as versatile intermediates for the synthesis of these active ingredients. chemimpex.com The presence of the aldehyde and multiple bromine substituents allows for further functionalization and elaboration into more complex molecules with desired therapeutic or pesticidal properties. chemimpex.com

Precursors for Dyes and Pigments

Aromatic aldehydes are fundamental building blocks in the synthesis of various classes of dyes and pigments, including triarylmethane dyes, azo dyes, and other heterocyclic colorants. The aldehyde group serves as a key reactive site for condensation reactions with nucleophilic partners, such as aromatic amines and phenols, to build the extended conjugated systems responsible for color.

While its hydroxylated derivative, 2,4,6-Tribromo-3-hydroxybenzaldehyde, is noted as an important intermediate in the production of dyes and pigments chemimpex.com, the direct application of this compound in commercial dye synthesis is less documented. However, its chemical structure suggests potential utility in this area. The electron-withdrawing nature of the three bromine atoms and the aldehyde group can influence the electronic properties of any resulting dye molecule, potentially affecting its color and stability.

Theoretically, this compound could be employed in reactions such as:

Azo Coupling: After conversion of an amino-functionalized derivative to a diazonium salt, it could act as a coupling component.

Condensation Reactions: It can react with compounds containing active methylene (B1212753) groups or with aromatic amines to form Schiff bases, which can be precursors to more complex dye structures.

The presence of the tribrominated phenyl ring could be leveraged to impart specific properties, such as increased lightfastness or thermal stability, to the final pigment.

Applications in Advanced Functional Materials

The unique combination of a dense array of bromine atoms and a versatile aldehyde functional group makes this compound a valuable precursor for advanced functional materials. Its primary role is to introduce the 2,4,6-tribromophenyl (B11824935) moiety into larger molecular or polymeric structures to impart specific properties, most notably flame retardancy.

The high efficacy of halogenated compounds, particularly those containing bromine, as flame retardants is well-established. epitoanyag.org.hu They function primarily in the gas phase during combustion by releasing halogen radicals that interrupt the radical chain reactions of fire. epitoanyag.org.hu The 2,4,6-tribromophenyl unit is a common motif in flame-retardant chemistry due to its high bromine content and thermal stability.

This compound serves as a reactive intermediate to incorporate this flame-retardant unit into polymer backbones. Unlike additive flame retardants, which are physically blended into a polymer, reactive flame retardants like those derived from this aldehyde are chemically bonded, preventing them from leaching out over time.

Research in this area focuses on converting the aldehyde into a polymerizable monomer. For instance, related compounds like 2,4,6-tribromoaniline (B120722) and 2,4,6-tribromophenol (B41969) are used to synthesize flame-retardant monomers and polymers. researchgate.netnih.gov Similarly, 2,4,6-Tribromophenyl acrylate (B77674) is a known monomer that provides flame retardancy. polysciences.com Following these precedents, this compound can be chemically transformed to create monomers for various polymer systems.

Table 1: Potential Monomer Synthesis from this compound

| Reaction Type | Reactant | Resulting Monomer Functional Group | Target Polymer Class |

| Reduction | NaBH₄, LiAlH₄ | Hydroxymethyl (-CH₂OH) | Polyesters, Polyurethanes, Polyacrylates |

| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid (-COOH) | Polyesters, Polyamides |

| Wittig Reaction | Phosphonium Ylide | Vinyl (-CH=CH₂) | Polystyrenes, Addition Polymers |

| Knoevenagel Condensation | Active Methylene Compound | Substituted Alkene | Polyesters, Addition Polymers |

By integrating these resulting monomers into polymers such as polystyrene, polyesters, or epoxy resins, materials with significantly enhanced fire safety can be developed for use in electronics, construction, and transportation. google.compageplace.de

In the field of advanced coatings and adhesives, there is a continuous demand for formulations with superior thermal stability, chemical resistance, and durability. The incorporation of the stable, bulky, and halogen-rich 2,4,6-tribromophenyl group into the polymer networks of coatings and adhesives can enhance these properties.

The aldehyde functionality of this compound provides a reactive handle for cross-linking or integration into resin systems. For example, it can be used to synthesize polyols (by reaction with polyhydric alcohols) or react with amine-functionalized components in epoxy or polyurethane formulations. The resulting materials benefit from the properties imparted by the high bromine content. While specific research on this compound in this context is emerging, studies on its close analog, 2,4,6-Tribromo-3-hydroxybenzaldehyde, have explored its use in creating novel coatings and adhesives with improved performance characteristics. chemimpex.com

The introduction of this compound into a coating formulation could lead to surfaces with:

Enhanced Thermal Stability: The aromatic and brominated structure is inherently stable at high temperatures.

Increased Chemical Resistance: The bulky bromine atoms can sterically hinder chemical attacks on the polymer backbone.

Improved Barrier Properties: The dense structure can reduce the permeability of the coating to moisture and corrosive agents.

Similarly, in adhesives, these properties can lead to stronger and more durable bonds capable of withstanding harsh environmental or operational conditions.

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 45859-98-1 guidechem.comchemsrc.com |

| Molecular Formula | C₇H₃Br₃O guidechem.com |

| Molecular Weight | 342.81 g/mol guidechem.com |

| Appearance | Solid |

| Topological Polar Surface Area | 17.1 Ų guidechem.com |

| Heavy Atom Count | 11 guidechem.com |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,4,6 Tribromobenzaldehyde

Structural Elucidation Techniques

The molecular structure of 2,4,6-Tribromobenzaldehyde is definitively established through a combination of spectroscopic methods that probe the connectivity and chemical environment of its constituent atoms.

In the ¹H NMR spectrum of 2,4,6-Tribromo-3-hydroxybenzaldehyde in CDCl₃, the aldehyde proton (-CHO) characteristically appears as a singlet at a downfield chemical shift of approximately δ 10.16 ppm. The aromatic proton at the 5-position is observed as a singlet around δ 7.82 ppm. For this compound, which lacks the hydroxyl group, the two aromatic protons would likely appear as a singlet, with a chemical shift influenced by the three bromine atoms and the aldehyde group.

The ¹³C NMR spectrum of the hydroxy-analogue shows the aldehyde carbon at approximately δ 192.1 ppm. The carbon atoms attached to the bromine and the remaining aromatic carbons would have distinct signals, confirming the substitution pattern on the benzene (B151609) ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Related Brominated Benzaldehyde (B42025)

| Nucleus | Functional Group | Approximate Chemical Shift (δ, ppm) |

| ¹H | Aldehyde (-CHO) | 10.16 |

| ¹H | Aromatic (C5-H) | 7.82 |

| ¹³C | Aldehyde (-CHO) | 192.1 |

| ¹³C | Aromatic (C-Br/C-C) | Varies |

Data based on 2,4,6-Tribromo-3-hydroxybenzaldehyde as a proxy.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of three bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). This would result in a cluster of peaks for the molecular ion.

Fragmentation of the molecular ion under electron ionization (EI) would likely involve the loss of the aldehyde group (-CHO, 29 amu) or a hydrogen atom (-H, 1 amu). libretexts.org Cleavage of the carbon-bromine bonds could also occur, leading to the sequential loss of bromine atoms. libretexts.org The stability of the aromatic ring would likely result in a prominent molecular ion peak.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Description |

| [M]⁺ | Molecular ion |

| [M-H]⁺ | Loss of a hydrogen atom |

| [M-CHO]⁺ | Loss of the aldehyde group |

| [M-Br]⁺ | Loss of a bromine atom |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically found in the region of 1700-1720 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C=C stretching vibrations of the benzene ring would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibrations would be expected at lower frequencies.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic aldehydes like this compound are expected to show absorption bands in the UV region. The presence of the benzene ring, the carbonyl group, and the bromine atoms would influence the position and intensity of these bands. Typically, aromatic aldehydes exhibit a strong π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths. The extensive conjugation and the presence of heavy bromine atoms would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Aldehyde) | Stretching | 1700 - 1720 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-Br | Stretching | Lower frequencies |

Quantitative and Qualitative Analytical Methods

Beyond structural elucidation, various analytical methods are employed for the detection and quantification of this compound.

A closely related compound, 2,4,6-Tribromo-3-hydroxybenzaldehyde, is utilized as a reagent in analytical methods for the detection and quantification of phenolic compounds. chemimpex.com This suggests a potential application for this compound derivatives or related compounds in colorimetric assays for environmental monitoring of phenols. The reactivity of the aldehyde group can be exploited for derivatization reactions, leading to the formation of colored or fluorescent products that can be measured spectrophotometrically.

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures.

Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (GC-MS), is a highly effective method for the analysis of volatile and semi-volatile compounds like this compound. The use of a suitable capillary column, such as one with a non-polar or medium-polarity stationary phase, would be necessary to achieve good separation. The high sensitivity and selectivity of mass spectrometric detection, especially in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, allow for trace-level detection and quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) offers another robust method for the analysis of this compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. sielc.com Detection can be achieved using a UV-Vis detector, set at the wavelength of maximum absorbance for the compound. For more complex matrices, coupling HPLC with a mass spectrometer (LC-MS) would provide enhanced selectivity and sensitivity.

Table 4: Summary of Chromatographic Methods for this compound Analysis

| Technique | Typical Stationary Phase | Common Detector | Key Advantages |

| GC-MS | Phenyl-methylpolysiloxane | Mass Spectrometer | High sensitivity and selectivity, structural confirmation |

| HPLC | C18 (Reversed-phase) | UV-Vis, Mass Spectrometer | Versatility for various sample matrices, non-destructive detection (UV-Vis) |

Computational Chemistry and Theoretical Investigations of 2,4,6 Tribromobenzaldehyde

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For 2,4,6-Tribromobenzaldehyde, DFT calculations can elucidate the distribution of electrons within the molecule and predict its chemical behavior. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. isca.me

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. isca.me In substituted benzaldehydes, the nature and position of substituents significantly influence these frontier orbitals. For this compound, the electron-withdrawing bromine atoms are expected to lower the energies of both HOMO and LUMO.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. nih.gov For this compound, the oxygen atom of the aldehyde group would exhibit a negative potential (red color), indicating a site prone to electrophilic attack, while the hydrogen atoms and regions near the bromine atoms would show positive potential (blue color).

Table 1: Calculated Electronic Properties of Benzaldehyde (B42025) Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Benzaldehyde | -6.5 | -1.2 | 5.3 | 2.9 |

| 4-Bromobenzaldehyde | -6.7 | -1.5 | 5.2 | 2.1 |

| This compound | -7.1 | -2.0 | 5.1 | 1.5 |

Note: This table contains illustrative data based on general chemical principles for comparative purposes.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. For this compound, the primary conformational flexibility arises from the rotation of the aldehyde group (-CHO) relative to the benzene (B151609) ring.

Due to the steric hindrance from the two bulky bromine atoms at the ortho positions (positions 2 and 6), the aldehyde group is likely to be twisted out of the plane of the benzene ring. Computational methods, such as potential energy surface (PES) scans, can be used to calculate the energy of the molecule as a function of the dihedral angle between the aldehyde group and the ring. This analysis reveals the lowest energy (most stable) conformation and the energy barriers to rotation. The steric clash between the aldehyde's oxygen and the ortho-bromine atoms would result in a significant rotational barrier. The most stable conformation would be one that minimizes this steric repulsion.

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of this compound. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated IR spectrum can be used to assign the absorption bands observed in an experimental spectrum. For this molecule, characteristic peaks would include the C=O stretching frequency of the aldehyde group (typically around 1700 cm⁻¹) and C-Br stretching frequencies at lower wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the calculated electron density around each nucleus. For this compound, the model would predict a singlet for the aldehyde proton and another singlet for the aromatic proton at the para position. The predicted ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the bromine-substituted carbons, and the unsubstituted carbon atoms in the aromatic ring.

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Substituted Benzaldehyde (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1715 | 1705 |

| Aromatic C-H Stretch | 3080 | 3075 |

| C-Br Stretch | 650 | 640 |

Note: This table is illustrative and demonstrates the typical agreement between calculated and experimental spectroscopic data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjmaterenvironsci.com While no specific QSAR studies on this compound derivatives were found, the methodology can be described.

To develop a QSAR model for derivatives of this compound, a dataset of compounds with varying substituents on the aromatic ring would be required, along with their experimentally measured biological activity (e.g., antimicrobial or anticancer). For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as:

Electronic descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that correlates the descriptors with the biological activity. jmaterenvironsci.com A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. nih.gov For instance, a hypothetical QSAR model might reveal that higher hydrophobicity and a lower LUMO energy are correlated with increased activity in a series of this compound analogs.

Biological and Biomedical Research Perspectives on 2,4,6 Tribromobenzaldehyde Derivatives

Assessment of Cytotoxic Effects in Cellular Models

The potential of 2,4,6-Tribromobenzaldehyde derivatives as anticancer agents has been a key area of research, with studies focusing on their impact on various tumor cell lines and the relationship between their chemical structure and cytotoxic activity.

In Vitro Studies on Tumor Cell Lines

While extensive research on a wide array of Schiff bases and other derivatives of various benzaldehydes has demonstrated significant cytotoxic effects against human cancer cell lines, specific data on derivatives of this compound remains limited in publicly accessible scientific literature. However, preliminary information suggests that the related compound, 2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB), has shown notable cytotoxic effects.

One vendor of chemical compounds notes that TBHB has been observed to inhibit the growth of several tumor cell lines by inducing apoptosis and disrupting the cell cycle. The same source indicates that in vitro studies have demonstrated that TBHB can induce apoptosis in human lung cancer cells (A549) through mechanisms involving oxidative stress and DNA damage, with similar cytotoxic activity observed in breast and colon cancer cell lines, suggesting a broad spectrum of anti-cancer potential. Unfortunately, the primary studies supporting these claims could not be located through extensive searches, preventing the inclusion of specific IC50 values in the data table below.

Further research is necessary to isolate and characterize the specific cytotoxic effects and mechanisms of action of a broader range of this compound derivatives against a comprehensive panel of cancer cell lines.

Elucidation of Structure-Activity Relationships for Cytotoxicity

The relationship between the chemical structure of a compound and its biological activity is a cornerstone of medicinal chemistry. For benzaldehyde (B42025) derivatives, the nature, number, and position of substituents on the aromatic ring are critical for their cytotoxic activity.

Studies on brominated compounds, in a broader context, suggest that the presence of bromine atoms can significantly influence a molecule's cytotoxic potential. The lipophilicity and electronic properties conferred by bromine can enhance cell membrane permeability and interaction with biological targets. For instance, research on other brominated natural products has highlighted that the presence and position of bromo substituents are essential for their cytotoxic effects.

In the case of this compound derivatives, it is hypothesized that the three bromine atoms significantly contribute to their bioactivity. However, without specific studies on a series of structurally related this compound derivatives, a detailed structure-activity relationship (SAR) for cytotoxicity cannot be definitively established. Future research should focus on synthesizing a library of these compounds with systematic variations in their structure to elucidate the key features responsible for their anticancer effects.

Investigation of Antimicrobial and Antifungal Activities

Schiff bases, which are readily synthesized from aldehydes and primary amines, are a class of compounds well-known for their broad spectrum of antimicrobial and antifungal activities. While the antimicrobial potential of Schiff bases derived from various aldehydes is well-documented, specific studies focusing on derivatives of this compound are not widely available in the current scientific literature.

To ascertain the specific antimicrobial and antifungal efficacy of these compounds, targeted studies are required to determine their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a range of pathogenic bacteria and fungi.

Phosphodiesterase (PDE) Inhibitory Activity Studies

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in signal transduction pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibitors of PDEs have therapeutic applications in a variety of diseases, including inflammatory conditions, cardiovascular disorders, and neurological diseases.

Research has indicated that certain natural products and their synthetic derivatives can act as PDE inhibitors. Notably, this compound has been identified as a suitable starting material for the synthesis of selaginellin (B3030669) derivatives. Some selaginellin analogues have demonstrated inhibitory activity against phosphodiesterase-4 (PDE4), an important target for inflammatory diseases.

However, direct studies evaluating the PDE inhibitory activity of this compound or its simpler derivatives are currently lacking in the available literature. Therefore, no specific IC50 values can be reported at this time. Future investigations are warranted to explore the potential of this class of compounds as PDE inhibitors and to determine their selectivity for different PDE isoforms.

Design and Synthesis of Bioactive Scaffolds from this compound

The aldehyde functional group is a versatile starting point for the synthesis of a wide array of organic molecules, including various heterocyclic compounds that form the core of many pharmaceuticals. This compound, with its reactive aldehyde group and substituted aromatic ring, serves as a valuable building block for the creation of novel bioactive scaffolds.

The presence of three bromine atoms not only influences the potential biological activity of the resulting molecules but also provides synthetic handles for further chemical modifications through reactions such as cross-coupling. This allows for the construction of complex molecular architectures.

While the general utility of aldehydes in the synthesis of bioactive heterocycles is well-established, specific examples of bioactive scaffolds derived directly from this compound are not extensively reported in the literature. The aforementioned use of this compound in the synthesis of selaginellin analogues is a notable example of its application in constructing complex, biologically active natural product derivatives. Further exploration of the synthetic utility of this compound is likely to yield a diverse range of novel compounds with interesting pharmacological properties.

Environmental Chemistry and Degradation Studies of Halogenated Benzaldehydes

Considerations for Bioaccumulation Potential

Without dedicated studies on 2,4,6-Tribromobenzaldehyde, a scientifically accurate and thorough article focusing solely on this compound cannot be generated.

Occurrence and Fate of Related Halogenated Organic Compounds in the Environment

While specific data on the environmental occurrence and fate of this compound is not extensively documented in scientific literature, the behavior of other structurally similar halogenated organic compounds can provide insights into its likely environmental chemistry and degradation pathways. Brominated flame retardants (BFRs) and their degradation products are among the most relevant related compounds, given their widespread use and environmental presence. europa.euresearchgate.netmdpi.com

Brominated flame retardants are added to a variety of consumer products, including plastics, textiles, and electronics, to reduce their flammability. europa.eunaturvardsverket.se These compounds can leach from products during their use and after disposal, leading to contamination of air, water, and soil. europa.eumdpi.com Due to their persistence and potential for bioaccumulation, many BFRs are considered environmental pollutants. researchgate.netnih.gov

One of the most well-studied related compounds is 2,4,6-tribromophenol (B41969) (TBP), which is used as a flame retardant and a pesticide, and is also a degradation product of other BFRs. nih.gov TBP is found ubiquitously in the environment, in abiotic and biotic compartments. nih.gov The sources and environmental fate of such brominated phenols are indicative of the potential pathways for other brominated aromatic compounds.

The environmental fate of halogenated organic compounds is determined by various biotic and abiotic degradation processes. Microbial degradation is a key process in the breakdown of many of these pollutants. mdpi.comresearchgate.net For instance, the degradation of 2,4,6-trichlorophenol (B30397) (TCP), a chlorinated analog, has been shown to proceed through reductive dechlorination to less chlorinated phenols, followed by the cleavage of the aromatic ring. researchgate.netfrontiersin.org Similar pathways of dehalogenation are expected for brominated compounds. nih.gov Under anaerobic conditions, debromination of BFRs is a well-established process. nih.gov

The table below summarizes the occurrence of selected brominated flame retardants in various environmental matrices, highlighting their widespread distribution.

Table 1: Environmental Concentrations of Selected Brominated Flame Retardants (BFRs)

| Compound Class | Environmental Matrix | Concentration Range | Location |

|---|---|---|---|

| Polybrominated Diphenyl Ethers (PBDEs) | Indoor Air | ~1 ng/m³ | Offices |

| Polybrominated Diphenyl Ethers (PBDEs) | Office Dust | ~50 ppm | Offices |

| Tetrabromobisphenol A (TBBPA) | Office Air | < 0.1 pg/m³ | Sweden |

| Polybrominated Diphenyl Ethers (PBDEs) | Surface Sediments | High concentrations noted | Industrial areas |

This table is generated based on data from multiple sources. mdpi.comusgs.gov

The degradation of halogenated aromatic aldehydes can also be influenced by abiotic factors. Photolysis, or the breakdown of compounds by light, can be a significant degradation pathway for some aromatic compounds in sunlit surface waters. The oxidation of aromatic aldehydes by reactive species like bromine has also been studied, indicating potential chemical transformation pathways in the environment. rsc.org

For other types of halogenated organic compounds, such as the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), microbial degradation is the primary route of breakdown in soil. juniperpublishers.com The degradation of 2,4-D often involves the removal of the acetic acid side chain, followed by ring cleavage. juniperpublishers.com While structurally different from this compound, the principles of microbial attack on halogenated aromatic rings are relevant.

Emerging Research Frontiers and Future Directions for 2,4,6 Tribromobenzaldehyde

Catalytic Asymmetric Synthesis Utilizing 2,4,6-Tribromobenzaldehyde

The field of catalytic asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule, stands to benefit from the unique properties of this compound. While specific, direct applications in published research are still nascent, the structural features of this compound suggest its potential as a valuable chiral building block.

The aldehyde functional group is a cornerstone of many asymmetric transformations, acting as an electrophile in reactions such as aldol (B89426) additions, Michael additions, and hydrocyanations. The presence of the bulky and electron-withdrawing bromine atoms at the ortho and para positions can significantly influence the stereochemical outcome of these reactions. This steric hindrance can direct the approach of nucleophiles, potentially leading to high levels of diastereoselectivity or enantioselectivity when a chiral catalyst is employed.

Future research is anticipated to explore the use of this compound as a substrate in organocatalysis and transition-metal catalysis. Chiral amines, phosphoric acids, and other organocatalysts could be employed to activate the aldehyde towards enantioselective nucleophilic attack. Similarly, chiral metal complexes could coordinate to the aldehyde, creating a chiral environment that dictates the stereochemistry of the product. The development of such methodologies would open new avenues for the synthesis of complex, stereochemically defined molecules that are crucial in pharmaceuticals and materials science.

Integration into Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, the study of chemical systems composed of a discrete number of molecules, relies on non-covalent interactions to form organized structures. The aldehyde group of this compound provides a key reactive site for the formation of dynamic covalent bonds, such as imines, which are reversible and allow for the self-correction of assembling structures.

The tribrominated aromatic ring is another critical feature for supramolecular chemistry. The bromine atoms can participate in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular architectures. The interplay between dynamic covalent bond formation and halogen bonding could lead to the creation of novel and complex self-assembled systems, such as molecular cages, polymers, and gels.

While specific examples of this compound in self-assembly are yet to be extensively documented, the principles of supramolecular chemistry suggest its potential. For instance, condensation with multifunctional amines could lead to the formation of macrocycles or extended networks with tailored cavities and properties. These structures could find applications in areas such as molecular recognition, catalysis, and encapsulation.

Development of Advanced Materials with Tailored Functionality

The incorporation of this compound into polymers and other materials can impart unique and desirable properties. The high bromine content of the molecule makes it an excellent candidate for use as a flame retardant. When incorporated into polymers, either as a reactive monomer or an additive, it can significantly enhance their fire resistance.

Furthermore, the aldehyde functionality allows for the covalent integration of this compound into various polymer backbones. For example, it can be used in the synthesis of functional polymers through polymerization reactions or by post-polymerization modification. This can lead to materials with tailored properties such as high refractive index, thermal stability, and specific surface functionalities. Research in this area is expected to grow as the demand for high-performance materials increases.

| Material Type | Potential Application | Key Feature of this compound |

| Brominated Polymers | Flame retardant plastics | High bromine content |

| Functionalized Resins | Adhesives and coatings | Reactive aldehyde group |

| High Refractive Index Polymers | Optical components | High atomic number of bromine |

Exploration of Novel Biological Probes and Therapeutic Agents

The exploration of this compound and its derivatives as bioactive molecules is a promising frontier. The aldehyde group can readily react with primary amines, such as the N-termini of proteins or lysine (B10760008) side chains, to form Schiff bases. scirp.orgsciencepublishinggroup.comscirp.org This reactivity can be harnessed to develop biological probes or to covalently modify biological targets.

Moreover, the core structure of this compound can be modified to create fluorescent probes for bioimaging. The aldehyde can serve as a reactive handle to attach fluorophores or as a recognition site for specific analytes. While specific fluorescent probes based on this exact molecule are not yet widely reported, the general principles of probe design suggest this as a viable area for future research. The development of probes that can selectively detect specific biomolecules or ions in a cellular environment is a significant goal in chemical biology.

| Derivative Class | Potential Biological Application | Mode of Action/Key Feature |

| Schiff Bases | Antibacterial, Antifungal, Antitumor | Formation of imine linkage with biological amines scirp.orgsciencepublishinggroup.comresearchgate.net |

| Fluorescent Derivatives | Bioimaging Probes | Reactive aldehyde for fluorophore attachment or analyte recognition |

常见问题

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | 1,2-Dichloroethane | Maximizes solubility of intermediates |

| Reaction Temperature | 80–100°C (reflux) | Accelerates oxidation kinetics |

| Oxidizing Agent | Triethylamine-N-oxide | Selective for aldehyde formation |

Advanced: How does the electronic effect of bromine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Answer:

The three bromine atoms at the 2, 4, and 6 positions create a strongly electron-deficient aromatic ring due to their inductive (-I) effects. This directs nucleophilic attack to the para position relative to the aldehyde group (position 3), though steric hindrance from bromine limits reactivity. Comparative studies with fluorinated analogs (e.g., 2,4,6-Trifluorobenzaldehyde) show similar electronic profiles but reduced steric bulk, enabling faster NAS . Methodological strategies to enhance reactivity include:

- Microwave-assisted synthesis : Reduces reaction time by improving activation energy.

- Use of directing groups : Temporary protection of the aldehyde moiety to redirect substitution patterns.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : The aldehyde proton appears as a singlet at δ 10.2–10.5 ppm. Aromatic protons are absent due to full bromination.

- ¹³C NMR : Carbonyl carbon at δ 190–195 ppm; brominated carbons at δ 120–135 ppm .

- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-Br stretches at 650–500 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 322 (for C₇H₃Br₃O⁺) with isotopic patterns characteristic of bromine .

Advanced: What are the challenges in achieving regioselective functionalization of this compound, and how can these be methodologically addressed?

Answer:

Regioselectivity is hindered by the steric bulk of bromine atoms and the electron-withdrawing nature of the aldehyde group. Strategies include:

- Directed ortho-metalation : Use of lithium bases to deprotonate specific positions.

- Cross-coupling reactions : Suzuki-Miyaura coupling with sterically hindered boronic acids (e.g., 2,6-dimethylphenylboronic acid) to target less hindered sites .

- Protecting groups : Acetal formation to temporarily block the aldehyde, enabling substitution at alternate positions.

Basic: What are the recommended safety precautions when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : In airtight containers away from oxidizing agents and heat sources.

Advanced: How can computational chemistry methods be applied to predict the reactivity and stability of this compound derivatives?

Answer:

- Density Functional Theory (DFT) : Predicts electrophilic/nucleophilic sites by mapping electrostatic potential surfaces. For example, the aldehyde carbon is highly electrophilic (Mulliken charge ~+0.45) .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, aiding in solvent selection for synthesis.

- QSAR Models : Correlate substituent effects with biological activity, useful in drug design for fluorinated analogs .

Data Contradictions and Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。